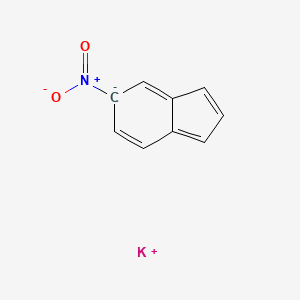

potassium;5-nitroinden-5-ide

Description

Potassium;5-nitroinden-5-ide is an ionic compound consisting of a nitro-substituted indenide anion paired with a potassium cation. The indenide core is a bicyclic aromatic system (fused benzene and cyclopentadienyl rings), where the nitro group (-NO₂) is positioned at the 5-carbon. This structure confers unique electronic properties, such as enhanced stability due to aromaticity and electron-withdrawing effects from the nitro group.

Properties

CAS No. |

138710-20-0 |

|---|---|

Molecular Formula |

C9H6KNO2 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

potassium;5-nitroinden-5-ide |

InChI |

InChI=1S/C9H6NO2.K/c11-10(12)9-5-4-7-2-1-3-8(7)6-9;/h1-6H;/q-1;+1 |

InChI Key |

KUDYTSWLLPCHIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C[C-](C=CC2=C1)[N+](=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-nitroinden-5-ide typically involves the nitration of indene followed by the formation of the potassium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the indene ring. The reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration.

After nitration, the resulting 5-nitroindene is treated with a potassium hydroxide solution to form the potassium salt. The reaction conditions for this step include maintaining a basic environment and controlling the temperature to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as crystallization and filtration, ensures the purity of the final product. Additionally, industrial processes may incorporate safety measures to handle the reactive and potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-nitroinden-5-ide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-aminoindene.

Substitution: Formation of halogenated or sulfonated derivatives of 5-nitroindene.

Scientific Research Applications

Potassium;5-nitroinden-5-ide has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;5-nitroinden-5-ide involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with biological or chemical targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares potassium;5-nitroinden-5-ide with structurally related nitro-substituted bicyclic compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structure Type |

|---|---|---|---|---|

| This compound | C₉H₆NO₂⁻·K⁺ | ~207.3 (estimated) | Nitro, aromatic anion | Ionic bicyclic |

| 4(5)-Nitroindan | C₉H₉NO₂ | 163.17 | Nitro, bicyclic | Neutral bicyclic |

| 5-Nitro-2-indanone | C₉H₇NO₃ | 177.16 | Nitro, ketone | Neutral bicyclic |

| Ethyl 4,6-dichloro-5-nitronicotinate | C₈H₆Cl₂N₂O₄ | 289.06 | Nitro, ester, chloro | Pyridine derivative |

Key Observations :

- Aromaticity vs. Neutrality : this compound’s ionic nature distinguishes it from neutral analogs like 4(5)-nitroindan. The negative charge on the indenide ring enhances its solubility in polar solvents (e.g., water or DMSO), whereas neutral compounds like 4(5)-nitroindan are more soluble in organic solvents .

- Functional Groups: The presence of a ketone in 5-nitro-2-indanone introduces reactivity toward nucleophiles (e.g., Grignard reagents), while the nitroindenide’s anion may participate in coordination chemistry or electrophilic substitutions .

Physical Properties

Key Observations :

- Thermal Stability : The ionic lattice of this compound likely grants higher thermal stability compared to neutral analogs.

Key Observations :

- The ionic nature of this compound may necessitate stricter handling protocols compared to neutral analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.